molecular formula C11H14N2O2 B13295743 6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one

6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B13295743
M. Wt: 206.24 g/mol
InChI Key: BDMUXSVRPSRJCU-UHFFFAOYSA-N
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Description

6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound with a unique structure that combines an amino group, a methyl group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 2-amino-2-methyl-1-propanol with a benzoxazole derivative under specific conditions. The process may include steps such as:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.

    Final Assembly: The final step involves the coupling of the amino group with the benzoxazole ring, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.

    Substitution: Halogens, alkylating agents, under controlled temperature and pressure.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-methylpropylphosphonic acid: Shares the amino and methyl groups but differs in the presence of a phosphonic acid group.

    2-Amino-2-methyl-1-propanol: Similar in structure but lacks the benzoxazole ring.

    4-Aminobutylphosphonic acid: Contains an amino group and a phosphonic acid group but has a different carbon backbone.

Uniqueness

6-(1-Amino-2-methylpropyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-(1-amino-2-methylpropyl)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H14N2O2/c1-6(2)10(12)7-3-4-8-9(5-7)15-11(14)13-8/h3-6,10H,12H2,1-2H3,(H,13,14)

InChI Key

BDMUXSVRPSRJCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC2=C(C=C1)NC(=O)O2)N

Origin of Product

United States

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